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Compound of Interest

Compound Name: 5-Iodo-2-isopropoxypyridine

CAS No.: 902837-54-1

Cat. No.: B3165707

Get Quote

CAS: 111192-88-8 | Formula: C

H

INO | MW: 263.08 g/mol

Executive Summary
This technical guide details the synthesis of 5-Iodo-2-isopropoxypyridine, a critical

halogenated heterocyclic building block used extensively in medicinal chemistry. It serves as a

versatile electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura,

Sonogashira) to install the 2-isopropoxypyridine motif, a common pharmacophore for

modulating lipophilicity and metabolic stability in drug candidates.

The protocol prioritized herein utilizes a Nucleophilic Aromatic Substitution (

) strategy. This route is selected for its high regioselectivity, operational simplicity, and
scalability compared to direct iodination methods.
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The target molecule contains two functional handles: an iodine atom at C5 and an isopropoxy

group at C2.

Disconnection: The C2–O bond is the most strategic disconnection point.

Precursors: 2-Chloro-5-iodopyridine and Isopropanol.

Rationale: The chlorine atom at the C2 position of the pyridine ring is highly activated toward

nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen (

and

effects). The iodine at C5 is significantly less reactive toward nucleophiles but remains intact
for subsequent metal-catalyzed couplings.

5-Iodo-2-isopropoxypyridine2-Chloro-5-iodopyridine
+ Sodium Isopropoxide

S_NAr Disconnection

Click to download full resolution via product page

Figure 1: Retrosynthetic logic prioritizing the highly regioselective

displacement of chlorine.

Core Synthesis Protocol ( Route)
Reaction Type: Nucleophilic Aromatic Substitution Scale: Gram-scale (adaptable to kg)
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Reagent Equiv.[1][2] Role CAS

2-Chloro-5-

iodopyridine
1.0 Limiting Reagent 69045-79-0

Isopropanol

(anhydrous)
2.0 - 5.0 Nucleophile Source 67-63-0

Sodium Hydride (60%

in oil)
1.2 - 1.5 Base 7647-01-0

THF or DMF Solvent Medium 109-99-9 / 68-12-2

Step-by-Step Procedure
Caution: Sodium hydride (NaH) releases flammable hydrogen gas. Perform all steps under an

inert atmosphere (

or Ar).

Alkoxide Formation:

Charge a dry 3-neck round-bottom flask with Sodium Hydride (1.2 eq) suspended in

anhydrous THF (or DMF for higher rates).

Cool the suspension to 0°C.

Add Isopropanol (1.5 eq) dropwise via an addition funnel. Note: Vigorous

evolution will occur.

Stir at room temperature for 30 minutes until gas evolution ceases and a clear/hazy

solution of sodium isopropoxide forms.

Substitution Reaction:

Dissolve 2-Chloro-5-iodopyridine (1.0 eq) in a minimal amount of the reaction solvent.

Add the pyridine solution dropwise to the alkoxide mixture.
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Heat the reaction mixture to Reflux (THF: ~66°C) or 60-80°C (DMF).

Monitor: Check progress via TLC (Hexane/EtOAc 9:1) or HPLC.[2] The starting material (

) should disappear, converting to the more non-polar product (

).

Typical Reaction Time: 2–4 hours.

Workup:

Cool the mixture to room temperature.

Carefully quench with saturated

solution or ice water to destroy excess hydride/alkoxide.

Extract the aqueous layer with Ethyl Acetate (3x).

Wash combined organics with Water (2x) and Brine (1x) to remove DMF (if used).

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification[3][4]
Crude State: Often obtained as a pale yellow oil or low-melting solid.

Flash Column Chromatography:

Stationary Phase: Silica Gel (230-400 mesh).

Mobile Phase: Gradient of 0%

5% Ethyl Acetate in Hexanes.

Note: The product is lipophilic; avoid high polarity eluents to prevent co-elution with

impurities.
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Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, compare your data against these

expected values.

Technique
Expected Signal /
Observation

Structural Assignment

1H NMR (CDCl

, 400 MHz)

8.35 (d,

Hz, 1H)

H-6 (Ortho to N, deshielded by

I)

7.75 (dd,

Hz, 1H)

H-4 (Meta to N)

6.55 (d,

Hz, 1H)

H-3 (Ortho to alkoxy, shielded)

5.25 (sept,

Hz, 1H)

CH (Isopropyl methine)

1.35 (d,

Hz, 6H)

CH

(Isopropyl methyls)

13C NMR (CDCl

)
~162 ppm C-2 (C-O ipso carbon)

~152 ppm C-6

~145 ppm C-4

~113 ppm C-3

~80 ppm C-5 (C-I ipso carbon)

Mass Spectrometry 263.9 [M+H] Positive ESI Mode
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Critical Workflow Visualization
The following diagram illustrates the logical flow and decision points for the synthesis and

purification process.
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Figure 2: Operational workflow for the S_NAr synthesis of 5-Iodo-2-isopropoxypyridine.
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Expertise & Troubleshooting
Moisture Sensitivity: The formation of sodium isopropoxide is moisture-sensitive. If the

reaction turns cloudy or yields are low, ensure THF is freshly distilled or dried over molecular

sieves.

Regioselectivity: Unlike the iodination of 2-isopropoxypyridine (which can yield mixtures of 3-

iodo and 5-iodo isomers), this

route is 100% regioselective. The iodine is pre-installed at the correct position.

Alternative Bases: If NaH is unavailable, KOtBu (Potassium tert-butoxide) can be used to

deprotonate isopropanol, or Cs

CO

can be used in DMF at higher temperatures (90°C).

Safety Note: 2-Chloro-5-iodopyridine is a skin irritant. Iodine-containing compounds can be

sensitizers.[3] Handle in a fume hood.

References
Nucleophilic Substitution on Pyridines:J. Med. Chem.2007, 50, 3679-3686. (General protocol
for alkoxy-chloropyridine substitution).
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Compound Data: PubChem CID 11235678 (Analogous 2-alkoxy-5-iodopyridines).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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